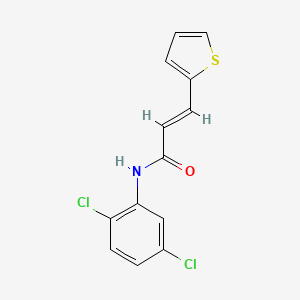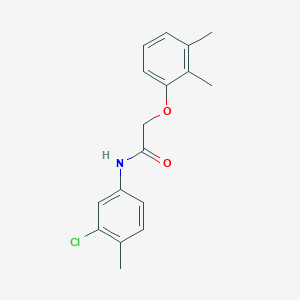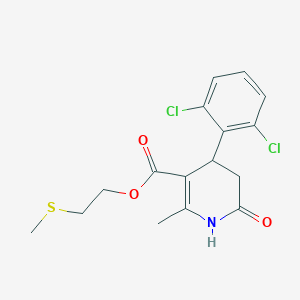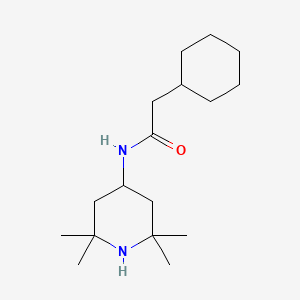![molecular formula C17H12Cl2N2O2 B5612748 3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5612748.png)
3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-2,4-diones, similar to the compound , often involves intricate organic synthesis techniques. For instance, Jones et al. (1990) described a method involving the acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids, showcasing the compound's synthetic accessibility (Jones et al., 1990). Additionally, Nguyen and Dai (2023) reported on the synthesis and structural determination of pyrrolidine-2,3-dione derivatives, highlighting the versatility in synthesizing related compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For instance, the crystal and molecular structure of related diones reveal significant insights into the spatial arrangement and bonding patterns, which are crucial for understanding the compound's chemical behavior (Silaichev et al., 2014).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity towards various chemical agents. The research by Nitta et al. (2005) on photo-induced autorecycling oxidation of amines demonstrates the compound's chemical reactivity and potential application in synthetic chemistry (Nitta et al., 2005).
Physical Properties Analysis
The physical properties of compounds like the one under discussion are often characterized by their photoluminescence, solubility, and thermal stability. Beyerlein and Tieke (2000) described π-conjugated polymers containing similar pyrrolopyrrole units, noting their good solubility and potential for electronic applications (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, such as the compound's reactivity towards nucleophilic and electrophilic agents, are fundamental for its application in organic synthesis. Antonov et al. (2021) reported on the cyclocondensation reactions of similar pyrrolidine diones, offering insights into their reactivity and applications in synthesizing heterocyclic compounds (Antonov et al., 2021).
properties
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(N-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-20(12-7-3-2-4-8-12)15-14(19)16(22)21(17(15)23)13-9-5-6-11(18)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBIXMYJOJNDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxy-3-methylbutyl)-N-[(3R*,4R*)-4-(4-morpholinyl)tetrahydro-3-furanyl]benzamide](/img/structure/B5612666.png)


![N'-[4-(diethylamino)benzylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5612698.png)


![N-(2-furylmethyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5612720.png)

![N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B5612736.png)
![5-(2-chlorophenyl)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-furamide](/img/structure/B5612740.png)
![(1S*,5R*)-3-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612749.png)
![(1R*,3S*)-7-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5612753.png)
